DNA Binding Kinetics: 4-Pyridyl Ru(II) Complexes Show 10-Fold Faster Binding Than Cisplatin
In a direct head-to-head comparison within the same study, the dichlorido(p-cymene)ruthenium(II) complex of the 4-pyridyl-4H-benzo[h]chromene ligand series (including the 4-pyridin-4-yl isomer corresponding to the target compound scaffold) demonstrated DNA binding to calf thymus DNA that proceeded approximately 10 times faster than cisplatin under identical conditions [1]. This was quantified via electrophoretic mobility shift assay (EMSA) and ethidium bromide displacement assays.
| Evidence Dimension | DNA binding kinetics (relative rate) |
|---|---|
| Target Compound Data | Binding 10× faster than cisplatin (qualitative rate comparison, exact k_obs not reported) |
| Comparator Or Baseline | Cisplatin (reference metallodrug) |
| Quantified Difference | ~10-fold faster binding for Ru complexes 3a–d vs. cisplatin |
| Conditions | Calf thymus DNA, EMSA and ethidium bromide displacement assays, in vitro |
Why This Matters
This 10-fold faster DNA binding, combined with the observation that the Ru complexes spare non-malignant fibroblasts, suggests the 4-pyridyl-4H-benzo[h]chromene ligand platform enables a therapeutic window not achievable with cisplatin—relevant for researchers developing DNA-targeted metallodrugs where the 6-chloro substitution may further tune electronic properties and binding kinetics.
- [1] Schmitt, F.; Kasparkova, J.; Brabec, V.; Begemann, G.; Schobert, R.; Biersack, B. New (arene)ruthenium(II) complexes of 4-aryl-4H-naphthopyrans with anticancer and anti-vascular activities. J. Inorg. Biochem. 2018, 184, 69–78. View Source
